Buspirone-d8 Hydrochloride
Description
Significance of Deuterated Analogs in Pharmacological and Analytical Sciences
Among the various stable isotopes, deuterium (B1214612) (D), a heavy isotope of hydrogen, holds particular significance. simsonpharma.com The substitution of hydrogen with deuterium, known as deuteration, creates a "heavier" version of the parent compound. While this change is subtle, it can have profound effects on the molecule's properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond. musechem.com This "kinetic isotope effect" can lead to a longer half-life and altered metabolic pathways for deuterated drugs. musechem.comcdnsciencepub.com
In analytical sciences, deuterated compounds are invaluable as internal standards for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. simsonpharma.comresolvemass.ca Their distinct mass allows for precise quantification of the non-labeled drug in biological samples, improving the accuracy and reliability of analytical methods. resolvemass.caveeprho.com
Rationale for Deuterium Labeling of Buspirone (B1668070)
Buspirone is an anxiolytic medication primarily used to treat generalized anxiety disorder. wikipedia.orgnih.gov It undergoes extensive and rapid metabolism in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. drugbank.comnih.govfda.gov This first-pass metabolism results in low bioavailability of the parent drug. nih.govgoogle.com
Deuterating buspirone, specifically creating Buspirone-d8 Hydrochloride where eight hydrogen atoms on the butyl chain are replaced with deuterium, serves several key purposes in research:
Internal Standard: this compound is widely used as an internal standard for the quantification of buspirone in biological matrices like plasma during pharmacokinetic studies. veeprho.comcaymanchem.comresearchgate.netpsu.edu Its similar chemical behavior to buspirone but different mass ensures accurate measurement. researchgate.netpsu.edu
Metabolic Stability Studies: By comparing the metabolism of buspirone and its deuterated analog, researchers can gain a deeper understanding of its metabolic pathways and identify the sites most susceptible to enzymatic breakdown. aquigenbio.comresearchgate.net This knowledge is crucial for designing new drugs with improved metabolic stability. researchgate.net
Pharmacokinetic Analysis: The use of deuterated buspirone allows for more precise determination of pharmacokinetic parameters such as absorption, distribution, half-life, and clearance. aquigenbio.com
Historical Context of Buspirone Research and the Emergence of Deuterated Variants
Buspirone was first synthesized in 1968 and patented in 1975. wikipedia.orgnih.gov It was initially investigated as an antipsychotic but was found to be more effective as an anxiolytic. wikipedia.org The U.S. Food and Drug Administration (FDA) approved it for the treatment of generalized anxiety disorder in 1986. wikipedia.orgnih.gov
The development of analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) created a need for reliable internal standards to accurately measure drug concentrations in biological samples. researchgate.netrsc.org This led to the synthesis and use of deuterated versions of many drugs, including buspirone. The emergence of this compound provided researchers with a critical tool to conduct sensitive and specific bioanalytical assays, facilitating numerous pharmacokinetic and drug metabolism studies. researchgate.netpsu.edursc.org
This compound: A Detailed Profile
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1216761-39-5 |
|---|---|
Molecular Formula |
C21H32ClN5O2 |
Molecular Weight |
430.0 g/mol |
IUPAC Name |
8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C21H31N5O2.ClH/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9H,1-4,6-7,10-17H2;1H/i3D2,4D2,10D2,11D2; |
InChI Key |
RICLFGYGYQXUFH-WPEKBPPBSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4.Cl |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |
Origin of Product |
United States |
Chemical and Physical Properties
Buspirone-d8 Hydrochloride is the deuterated form of Buspirone (B1668070) Hydrochloride, with eight deuterium (B1214612) atoms replacing hydrogen atoms on the n-butyl chain. caymanchem.combiocat.com This isotopic labeling results in a higher molecular weight compared to the parent compound. nih.govchemscene.com
Table 1: of this compound
| Property | Value | Source(s) |
| Chemical Name | 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione, monohydrochloride | caymanchem.com |
| CAS Number | 1216761-39-5 | caymanchem.comcaymanchem.com |
| Molecular Formula | C₂₁H₂₃D₈N₅O₂ • HCl | caymanchem.com |
| Molecular Weight | 430.0 g/mol | caymanchem.comcaymanchem.com |
| Purity | ≥98% | chemscene.com |
| Physical Form | Solid | caymanchem.comcaymanchem.com |
| Solubility | Soluble in Methanol | caymanchem.com |
Synthesis and Manufacturing
The synthesis of Buspirone-d8 Hydrochloride involves specialized techniques to incorporate deuterium (B1214612) atoms into the buspirone (B1668070) molecule. simsonpharma.com A common method is through the use of deuterated reagents during the chemical synthesis process. simsonpharma.com For instance, a deuterated precursor containing the n-butyl-d8 chain can be reacted with the appropriate chemical moieties to construct the final Buspirone-d8 molecule. The resulting compound is then converted to its hydrochloride salt.
Several chemical suppliers offer this compound, typically for research purposes. chemicalbook.com It is often supplied as a certified reference material to ensure accuracy in analytical applications. chemicalbook.com
Mechanistic Studies of Buspirone Metabolism Utilizing Deuterated Analogs
Elucidation of Cytochrome P450 (CYP) Enzyme-Mediated Metabolic Pathways
The biotransformation of buspirone (B1668070) is a complex process involving several oxidative reactions. In vitro studies using human liver preparations have been crucial in identifying the specific enzymes responsible and the resulting metabolic products. nih.govnih.gov
Research has unequivocally identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the metabolism of buspirone in human liver microsomes (HLMs). nih.govresearchgate.netfda.gov Studies using recombinant P450 isoforms demonstrated that while other enzymes like CYP3A5 and CYP2D6 can exhibit some oxidative activity towards buspirone, the metabolic rate of CYP3A4 is substantially greater—reportedly 18-fold higher than CYP2D6 and 35-fold higher than CYP3A5. nih.gov This dominance is confirmed by experiments where ketoconazole, a potent CYP3A4 inhibitor, almost completely halted the formation of all major buspirone metabolites in HLMs. nih.gov The metabolism of buspirone is primarily characterized by oxidation, leading to several hydroxylated derivatives and N-dealkylation. fda.govnih.gov The major metabolic routes include hydroxylation at the 5-position of the pyrimidine (B1678525) ring, hydroxylation at the 6'-position of the spiro ring, and N-dealkylation of the butyl side chain. nih.gov
Table 1: Major Metabolic Pathways of Buspirone Mediated by CYP3A4
| Metabolic Reaction | Resulting Metabolite(s) |
|---|---|
| Hydroxylation | 6'-Hydroxybuspirone (BMY 28674), 5-Hydroxybuspirone, 3'-Hydroxybuspirone |
| N-dealkylation | 1-Pyrimidinylpiperazine (1-PP) |
| N-oxidation | Buspirone N-oxide |
This table summarizes the primary metabolic transformations buspirone undergoes, as identified in studies with human liver microsomes. nih.govnih.gov
The use of deuterated analogs like Buspirone-d8 is a cornerstone of modern metabolite identification studies. researchgate.net When Buspirone-d8 is metabolized, the resulting products, such as 1-Pyrimidinylpiperazine, retain the deuterium (B1214612) label, forming 1-Pyrimidinylpiperazine-d8. These labeled metabolites are readily distinguishable from endogenous compounds in complex biological matrices. The primary analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netacs.orgoup.com
In this method, the mass spectrometer detects the specific mass shift between the unlabeled compound and its deuterated version. researchgate.net This mass difference allows for the confident identification of drug-related material. High-resolution mass spectrometry (HRMS) further enables the determination of the elemental composition of the metabolites and their fragments, providing a high degree of confidence in their structural elucidation. acs.org Therefore, when Buspirone-d8 is incubated with liver microsomes, the detection of a deuterated version of 1-PP (1-Pyrimidinylpiperazine-d8) confirms the N-dealkylation pathway.
Investigation of Deuterium Isotope Effects on Metabolic Clearance
Deuterating a drug at a site of metabolism can alter its pharmacokinetic properties, a phenomenon known as the kinetic deuterium isotope effect (KDIE). pharmafocusasia.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. pharmafocusasia.com This can lead to a slower rate of metabolism for the deuterated compound compared to its unlabeled counterpart, potentially enhancing its metabolic stability. researchgate.net
The metabolic stability of a compound is routinely assessed in the early stages of drug discovery using in vitro systems like human liver microsomes (HLMs) and hepatocytes. researchgate.net These systems contain the primary drug-metabolizing enzymes, including the full complement of CYPs. researchgate.netnih.gov In these assays, the test compound (e.g., Buspirone-d8 Hydrochloride) is incubated with the liver preparation and necessary cofactors like NADPH. nih.gov The rate of disappearance of the parent compound over time is measured, typically by LC-MS, to determine its intrinsic clearance and metabolic half-life (t½). researchgate.netmdpi.com Buspirone is known to be a compound with medium to high clearance, with one study reporting a half-life of 7.6 minutes in HLM. mdpi.com Both microsomes and hepatocytes are considered effective models for predicting in vivo metabolism. nih.gov
Table 2: In Vitro Metabolic Stability of Buspirone in Human Liver Preparations
| In Vitro System | Parameter | Reported Value |
|---|---|---|
| Human Liver Microsomes (HLM) | Half-life (t½) | 7.6 minutes |
| Human Liver Microsomes (HLM) | Clearance Category | Medium to High |
This table presents data on buspirone's metabolic stability from in vitro experiments. mdpi.com
To quantify the deuterium isotope effect, comparative studies are performed by incubating both unlabeled buspirone and Buspirone-d8 under identical in vitro conditions (e.g., in HLMs or with specific CYP3A4 isoenzymes). nih.gov By measuring the intrinsic clearance of each compound, researchers can determine if deuteration at the butyl-d8 position slows down the rate of metabolism. Given that buspirone's metabolism by CYP3A4 involves hydroxylation and N-dealkylation, deuteration on the butyl chain could potentially reduce the rate of N-dealkylation, a major metabolic pathway. nih.govnih.gov The magnitude of the observed isotope effect is dependent on whether the C-H bond cleavage is the rate-limiting step in the metabolic reaction. nih.gov Such studies are critical for determining if deuteration can be a viable strategy to improve a drug's pharmacokinetic profile. nih.gov
Contributions of Deuterated Buspirone to Understanding Metabolite Activity Profiling
This compound serves a critical role as an internal standard in quantitative bioanalysis. medchemexpress.comtandfonline.com For accurate pharmacokinetic analysis, a known amount of the deuterated standard is added to biological samples (e.g., plasma) before analysis. Because Buspirone-d8 has nearly identical chemical and physical properties to unlabeled buspirone, it behaves similarly during sample extraction and ionization in the mass spectrometer. This allows for precise and accurate quantification of the parent drug and its metabolites, correcting for any variability during the analytical process. tandfonline.com
Preclinical Pharmacokinetic Research Applications of Buspirone D8 Hydrochloride
Animal Model Studies on Compound Absorption and Disposition
While specific studies on Buspirone-d8 Hydrochloride are not available, research on the non-deuterated form of buspirone (B1668070) in animal models provides a foundational understanding of its likely pharmacokinetic profile.
Gastrointestinal Absorption Mechanisms
Studies on non-deuterated buspirone indicate that it is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration in animals. fda.gov The absorption appears to follow first-order kinetics and is primarily a process of passive diffusion, as demonstrated in rat intestinal perfusion studies. yydbzz.com The rate of absorption can vary between different segments of the intestine, with the duodenum showing the highest absorption rate constant compared to the jejunum, ileum, and colon in rats. yydbzz.com
It is hypothesized that this compound would follow a similar passive diffusion mechanism for gastrointestinal absorption due to its structural similarity to the non-deuterated form. However, without specific studies, it is impossible to definitively rule out any subtle kinetic isotope effects on the rate of absorption.
Distribution Dynamics within Biological Tissues
Following absorption, non-deuterated buspirone is extensively distributed throughout the body in animal models. In rats, the highest concentrations have been observed in the lungs, kidneys, and adipose tissue, with lower concentrations found in skeletal muscle, heart, liver, and the brain. medcentral.com The volume of distribution for buspirone has been reported to be 5.3 L/kg in rats, indicating significant tissue uptake. drugbank.comnih.gov The drug and its metabolites are also known to distribute into the milk of lactating rats. medcentral.com
Given its use as an internal standard, it is expected that this compound would exhibit comparable distribution dynamics to the non-deuterated compound. However, no specific tissue distribution studies for the d8 variant have been published.
Excretion Pathways of the Deuterated Compound and Its Metabolites
Excretion studies of non-deuterated buspirone, often using radiolabeled compounds like ¹⁴C-buspirone, show that the drug is eliminated primarily through metabolism, with the resulting metabolites being excreted in both urine and feces. drugbank.comhres.ca In a study using ¹⁴C-labeled buspirone, approximately 29% to 63% of the dose was excreted in the urine within 24 hours, mainly as metabolites, while fecal excretion accounted for 18% to 38% of the dose. hres.ca The major metabolites identified in rats include hydroxylated derivatives and the pharmacologically active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP). nih.govnih.gov
It is anticipated that this compound would be metabolized and excreted via the same pathways as non-deuterated buspirone. The deuterium (B1214612) atoms are placed on the butyl side chain, which is a site of metabolic N-dealkylation. nih.gov While the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially leading to a kinetic isotope effect that could slightly alter the rate of metabolism, no studies have been published to confirm or quantify this effect for this compound.
Bioavailability and Bioequivalence Investigations in Preclinical Models
The oral bioavailability of non-deuterated buspirone is known to be low and variable in animals, primarily due to extensive first-pass metabolism in the liver. nih.gov For instance, the systemic bioavailability is estimated to be around 4% after oral administration. nih.govnih.gov
No preclinical studies have been identified that specifically investigate the bioavailability or bioequivalence of this compound. Such a study would typically involve comparing the pharmacokinetic parameters of the deuterated compound to a reference formulation. A study on a different isotopically labeled form, [¹³C, ¹⁵N₂]buspirone, was conducted to confirm the absence of a significant isotope effect on its pharmacokinetics when compared to the unlabeled compound, a crucial validation step for its use in bioequivalence studies. fda.gov A similar validation would be necessary for this compound if it were to be used for the same purpose.
Assessment of Formulation Impact on Buspirone-d8 Pharmacokinetics in Animal Systems
Various formulation strategies have been explored in preclinical models to improve the low oral bioavailability of non-deuterated buspirone. These include transdermal patches and intranasal delivery systems.
For example, a study in rabbits demonstrated that a transdermal therapeutic system for buspirone resulted in a 2.65-fold improvement in bioavailability compared to an oral solution. nih.gov Another study in rabbits using a nasal nanovesicular in situ gel showed a 3.26-fold increase in bioavailability relative to a nasal drug solution. nih.gov
While these findings are significant for the non-deuterated form of buspirone, there is no available research that assesses the impact of different formulations on the pharmacokinetics of this compound in animal systems. Such studies would be necessary to understand if the benefits of advanced formulations translate to the deuterated compound and to what extent.
Below is a table summarizing key pharmacokinetic parameters of non-deuterated Buspirone from preclinical studies, which may serve as a proxy in the absence of data for the deuterated form.
| Parameter | Animal Model | Value | Reference |
| Oral Bioavailability | - | ~4% | nih.govnih.gov |
| Volume of Distribution | Rat | 5.3 L/kg | drugbank.comnih.gov |
| Systemic Clearance | Rat | 1.7 L/h/kg | nih.gov |
| Elimination Half-Life | Rat | ~2.5 hours | nih.gov |
| Major Metabolite | Rat | 1-(2-pyrimidinyl)piperazine (1-PP) | nih.govnih.gov |
Pharmacodynamic and Molecular Mechanistic Investigations Using Buspirone D8 Hydrochloride
In Vitro Receptor Binding Affinity Studies
The mechanism of action for buspirone (B1668070) is primarily centered on its interactions with serotonin (B10506) and dopamine (B1211576) receptors. chemicalbook.comnih.gov In vitro binding assays have been crucial in elucidating its receptor affinity profile.
Serotonin 5-HT1A Receptor Agonism/Partial Agonism
Buspirone demonstrates a high affinity for the serotonin 5-HT1A receptor, where it functions as a partial agonist. caymanchem.comchemicalbook.comdrugbank.com This interaction is considered central to its therapeutic effects. chemicalbook.com As a partial agonist, it can modulate serotonergic activity, acting as an agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic receptors. drugbank.com This dual action leads to an initial decrease in 5-HT release, followed by a desensitization of autoreceptors, ultimately enhancing serotonergic neurotransmission. drugbank.com The binding affinity for the human 5-HT1A receptor is potent, with reported Ki and IC50 values in the low nanomolar range. caymanchem.comgoogle.com One of its major metabolites, 1-pyrimidinylpiperazine (1-PP), has a significantly weaker affinity for this receptor compared to the parent compound. nih.govgoogle.com
Dopamine D2 Receptor Interactions
Buspirone also exhibits a moderate affinity for brain dopamine D2 receptors, where it acts as a weak antagonist. drugbank.comdroracle.aifda.gov This interaction is much weaker than its activity at 5-HT1A receptors and is not considered the primary mechanism for its main therapeutic effects. droracle.ai While concerns have been raised about the potential for dopamine-mediated neurological side effects, clinical experience has generally not identified significant neuroleptic-like activity. droracle.aifda.gov The interaction with D2 autoreceptors is described as antagonistic. medchemexpress.com
Other Neurotransmitter Receptor Affinities (e.g., D3, D4, α1-Adrenergic)
| Receptor | Interaction Type | Reported Affinity (Ki or IC50) | Reference |
| Serotonin 5-HT1A | Partial Agonist | IC50 = 5.6 nM; Ki = 15 nM | caymanchem.comgoogle.comszabo-scandic.com |
| Dopamine D2 | Antagonist/Weak Antagonist | Moderate Affinity | droracle.aifda.gov |
| Dopamine D3 | Antagonist | Modest Occupancy at High Doses | drugbank.comnih.gov |
| Dopamine D4 | Antagonist | - | drugbank.com |
| α1-Adrenergic | Partial Agonist | - | drugbank.com |
This table is interactive. Click on the headers to sort.
Cellular Signaling Pathway Modulation
Buspirone's engagement with its target receptors initiates downstream cellular signaling cascades. As a 5-HT1A agonist, buspirone inhibits adenylyl cyclase activity, which in turn decreases intracellular cyclic AMP (cAMP) levels. caymanchem.comszabo-scandic.com This mechanism has been observed in primary CA1 hippocampal pyramidal cells. caymanchem.com Studies have also shown that buspirone can modulate the immune system in HIV-seropositive subjects, an effect attributed to the indirect decrease of intracellular cAMP in T-cells, leading to restored proliferative and cytotoxic capacity. nih.gov
Further research suggests buspirone may influence pathways related to cellular protection. One study demonstrated that buspirone can protect retinal pigment epithelium (RPE) cells from oxidative injury by upregulating the expression of antioxidant genes, potentially involving the PI3K/Akt-Nrf2 signaling pathway. mdpi.com In the striatum, buspirone and other 5-HT1A agonists have been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, through activation of a 5-HT1A heteroreceptor on dopamine nerve terminals. nih.gov
Advanced Spectroscopic and Structural Biology Approaches with Deuterated Probes
The primary utility of Buspirone-d8 Hydrochloride in advanced scientific studies is as a deuterated probe, specifically as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netpsu.edu Deuterium-labeled compounds are ideal for this purpose because they are chemically identical to the analyte but have a different mass. smolecule.com
In LC-MS/MS methods developed for the quantification of buspirone in human plasma, both buspirone and the internal standard, Buspirone-d8, are extracted and analyzed. psu.eduresearchgate.net The deuterium (B1214612) atoms on the butyl chain of Buspirone-d8 give it a higher mass-to-charge ratio (m/z) than the non-deuterated buspirone. caymanchem.compsu.edu Specifically, the protonated parent ion for buspirone appears at m/z 386.24, while the Buspirone-d8 ion is detected at m/z 394.28. psu.eduresearchgate.net This mass difference allows for precise and accurate quantification of the parent drug, as the internal standard can be added at a known concentration to correct for variations during sample preparation and analysis. smolecule.compsu.edu This high-throughput method is sensitive enough to measure the very low plasma concentrations of buspirone. psu.eduresearchgate.net
While deuteration can be used in nuclear magnetic resonance (NMR) spectroscopy and other structural biology techniques to probe drug-receptor interactions, there is a lack of published research demonstrating the use of this compound for these specific applications. Its role remains firmly established in the realm of analytical and pharmacokinetic research as a mass spectrometry standard. veeprho.com
| Analytical Technique | Application of this compound | Key Finding | Reference |
| LC-MS/MS | Internal Standard for Quantification | Allows for precise measurement of buspirone in plasma by correcting for analytical variability. | psu.eduresearchgate.net |
| Mass Spectrometry | Analyte Identification | Protonated ion [M+H]+ at m/z 394.28 distinguishes it from buspirone (m/z 386.24). | psu.eduresearchgate.net |
This table is interactive. Click on the headers to sort.
Degradation Pathways and Chemical Stability Research of Buspirone D8 Hydrochloride
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical compounds. It involves subjecting the compound to harsh conditions to accelerate its decomposition. This process helps in understanding the intrinsic stability of the molecule and in identifying potential degradation products. While specific forced degradation studies on Buspirone-d8 Hydrochloride are not extensively documented in publicly available literature, the degradation profile of its non-deuterated counterpart, Buspirone (B1668070) Hydrochloride, has been thoroughly investigated and provides a strong basis for understanding the stability of the deuterated form.
Research on Buspirone Hydrochloride has shown its susceptibility to degradation under hydrolytic, oxidative, and to a lesser extent, photolytic and thermal stress. researchgate.netresearchgate.netcaymanchem.com
Hydrolytic Degradation: Buspirone Hydrochloride demonstrates significant degradation in both acidic and alkaline environments, particularly with the application of heat. researchgate.netcaymanchem.com Under acidic conditions (e.g., 5N HCl at 100°C), it undergoes hydrolysis. researchgate.net The degradation is even more rapid in alkaline conditions (e.g., 0.1N NaOH), leading to a substantial decrease in the parent compound concentration within minutes of heating. researchgate.netcaymanchem.com
Oxidative Degradation: Exposure to oxidative stress, such as treatment with hydrogen peroxide, also results in the degradation of Buspirone Hydrochloride. caymanchem.com
Photolytic and Thermal Degradation: While less susceptible to light and dry heat compared to hydrolysis and oxidation, some degradation has been observed under these conditions when studied over an extended period. researchgate.netresearchgate.net
For this compound, its primary use as an internal standard in bioanalytical assays attests to its general stability under typical sample processing and storage conditions. researchgate.netpsu.edu One study explicitly found that both buspirone and Buspirone-d8 were stable in human plasma when stored on a benchtop for 6.43 hours, in an autosampler at 10°C for 70.05 hours, and after three freeze-thaw cycles. researchgate.net The deuteration on the butyl chain is intended to slow down metabolic degradation by the kinetic isotope effect, which could also infer a slightly higher resistance to certain chemical degradation pathways that involve the cleavage of carbon-hydrogen bonds at the deuterated positions. However, the fundamental susceptibility to strong acid/base hydrolysis and oxidation is unlikely to be eliminated by deuteration.
| Stress Condition | Conditions Applied to Buspirone HCl | Observed Degradation of Buspirone HCl | Inferred Stability of Buspirone-d8 HCl |
|---|---|---|---|
| Acid Hydrolysis | 5N HCl, 100°C, 1 hour | Significant degradation | Expected to degrade, pathway likely similar to non-deuterated form. |
| Alkaline Hydrolysis | 0.1N NaOH, heated for 1-15 min | Rapid and significant degradation | Expected to degrade, pathway likely similar to non-deuterated form. |
| Oxidation | Hydrogen Peroxide | Degradation observed | Expected to degrade, pathway likely similar to non-deuterated form. |
| Thermal | 60°C for 14 days | Some degradation observed | Likely to show similar or slightly enhanced stability. |
| Photolytic | Exposure to light | Some degradation observed | Likely to show similar stability. |
| Plasma Stability | Bench top (6.43h), Autosampler (70.05h), Freeze-Thaw (3 cycles) | Stable | Demonstrated to be stable under these conditions. researchgate.net |
Identification and Characterization of Deuterated Degradation Products
The investigation into the degradation of Buspirone Hydrochloride has led to the identification of several degradation products. The major degradant formed under various stress conditions is buspirone acid hydrochloride. researchgate.netresearchgate.net This product results from the hydrolytic cleavage of the imide ring in the azaspiro[4.5]decane-7,9-dione moiety.
For this compound, it is scientifically reasonable to predict that its degradation would yield the corresponding deuterated versions of the degradation products observed for the non-deuterated compound. Since the deuterium (B1214612) atoms are located on the butyl chain, any degradation pathway that does not involve this part of the molecule would result in a degradant that retains the deuterium label.
Therefore, the primary expected degradation product of this compound would be buspirone-d8 acid hydrochloride . Other potential minor degradation products would also be expected to be the deuterated analogs of those identified for Buspirone Hydrochloride.
The characterization of these deuterated degradation products would necessitate the use of mass spectrometry (MS) in conjunction with chromatographic separation. MS analysis would confirm the retention of the deuterium atoms by showing the characteristic mass shift compared to the non-deuterated degradation products.
| Parent Compound | Known Major Degradation Product | Expected Major Deuterated Degradation Product | Method of Identification |
|---|---|---|---|
| Buspirone Hydrochloride | Buspirone acid hydrochloride | N/A | HPLC, Mass Spectrometry researchgate.netresearchgate.net |
| This compound | N/A | Buspirone-d8 acid hydrochloride (predicted) | LC-MS/MS (predicted) |
Development of Stability-Indicating Analytical Methods for Deuterated Buspirone
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.
Several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed and validated for Buspirone Hydrochloride. researchgate.netcaymanchem.com These methods are capable of separating buspirone from its degradation products, including buspirone acid hydrochloride. researchgate.net A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol, with UV detection. researchgate.netcaymanchem.com
For this compound, these HPLC methods can be readily adapted. While the chromatographic behavior of Buspirone-d8 is nearly identical to that of its non-deuterated counterpart due to the negligible effect of deuteration on polarity, the detection method of choice is typically tandem mass spectrometry (LC-MS/MS). psu.edu
LC-MS/MS provides superior selectivity and sensitivity, which is crucial for differentiating and quantifying the deuterated compound and its potential deuterated degradation products from any non-deuterated counterparts. The method relies on the mass difference between the deuterated and non-deuterated molecules. For instance, the mass transition for buspirone is often monitored as m/z 386.24 → 122.10, while for Buspirone-d8, it is m/z 394.28 → 122.00. researchgate.netpsu.edu A stability-indicating LC-MS/MS method for Buspirone-d8 would involve developing a chromatographic separation that resolves the parent drug from its deuterated degradants, followed by MS/MS detection using specific mass transitions for each compound.
| Analytical Method | Details for Buspirone HCl | Adaptation for Buspirone-d8 HCl |
|---|---|---|
| HPLC-UV | Reversed-phase C18 column, phosphate buffer/acetonitrile mobile phase, UV detection at ~244 nm. researchgate.netcaymanchem.com | Chromatography would be similar, but UV detection cannot distinguish between deuterated and non-deuterated forms. |
| LC-MS/MS | Used for bioanalysis, monitors specific mass transitions (e.g., m/z 386.24 → 122.10). researchgate.net | Ideal method. Monitors specific mass transitions for the deuterated parent (m/z 394.28 → 122.00) and its predicted deuterated degradants. researchgate.netpsu.edu Provides selectivity and sensitivity. |
Impurity Profiling and Reference Standard Applications
Use of Buspirone-d8 Hydrochloride as a Certified Reference Material
This compound is a deuterated analog of Buspirone (B1668070) Hydrochloride, where eight hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal Certified Reference Material (CRM) for use as an internal standard in quantitative analytical methods. cerilliant.comdaicelpharmastandards.com CRMs are high-purity substances used to ensure the accuracy and traceability of measurement results.
The primary application of this compound as a CRM is in bioanalytical studies and impurity quantification using mass spectrometry-based techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS). cerilliant.comusamedpremium.com When added to a sample containing the non-labeled Buspirone, the deuterated standard co-elutes with the analyte but is distinguishable by its higher mass. This allows for precise and accurate quantification, as it corrects for variations in sample preparation, injection volume, and matrix effects that can occur during the analytical process. researchgate.nettandfonline.com Manufacturers provide this CRM in a solution, often methanol, with a certified concentration to ensure its suitability for these precise applications. usamedpremium.com
| Application of Buspirone-d8 HCl CRM | Analytical Technique | Purpose |
| Quantification of Buspirone | LC-MS/MS, GC/MS | Serves as a stable-labeled internal standard. cerilliant.comusamedpremium.com |
| Bioanalytical Research | LC-MS/MS | Used in pharmacokinetic and bioequivalence (BA/BE) studies. daicelpharmastandards.com |
| Clinical Toxicology | LC-MS/MS, GC/MS | Enables accurate measurement in biological matrices like urine or serum. cerilliant.com |
| Forensic Analysis | LC-MS/MS, GC/MS | Used for precise quantification in forensic samples. cerilliant.com |
Strategies for Impurity Identification and Quantification in Pharmaceutical Development
Impurity profiling is the comprehensive process of detecting, identifying, and quantifying impurities in a drug substance. pharmiweb.com These impurities can originate from various sources, including the manufacturing process (starting materials, intermediates, by-products), degradation of the drug substance, or interaction with storage containers. omchemlabs.in
The development of a robust analytical method is fundamental to impurity profiling. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating impurities from the active pharmaceutical ingredient (API). resolvemass.ca Development of a stability-indicating HPLC method is crucial, as it must be able to separate the API from its potential degradation products and process-related impurities. oup.comnih.gov For Buspirone, several HPLC methods have been developed to separate it from potential impurities such as 1-(2-pyrimidinyl)-piperazine. nih.govoup.com
Once separated, the structural identification of unknown impurities often requires hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry.
Common Analytical Techniques in Impurity Profiling:
High-Performance Liquid Chromatography (HPLC): Primarily used for the separation and quantification of non-volatile and semi-volatile impurities. resolvemass.ca
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile and semi-volatile impurities, such as residual solvents. resolvemass.ca
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data. resolvemass.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated impurities. resolvemass.ca
| Analytical Technique | Primary Use in Impurity Profiling | Example Application for Buspirone |
| HPLC with UV/DAD Detection | Separation and quantification of known and unknown impurities. | Separation of Buspirone HCl from process impurities and degradation products. oup.comnih.gov |
| LC-MS/MS | Identification of unknown impurities and sensitive quantification. | Structural characterization of degradation products formed under stress conditions. omchemlabs.in |
| GC-MS | Analysis of volatile impurities and residual solvents. | Detection of residual solvents from the synthesis process. resolvemass.ca |
Emerging Research Directions and Future Perspectives
Integration of Buspirone-d8 Hydrochloride in Multi-Omics Research
The advent of multi-omics technologies, which encompass genomics, proteomics, transcriptomics, and metabolomics, has revolutionized the understanding of complex biological systems. In this landscape, this compound serves as a critical tool, particularly in the realms of quantitative proteomics and metabolomics, primarily through its role as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry (MS).
The fundamental principle behind its utility lies in the near-identical physicochemical properties of deuterated and non-deuterated compounds, yet with a distinct mass difference. clearsynth.com This allows this compound to be spiked into a biological sample, where it behaves similarly to the endogenous buspirone (B1668070) during sample preparation and analysis. By comparing the MS signal of the analyte (buspirone) to the known concentration of the internal standard (this compound), researchers can achieve highly accurate and precise quantification. texilajournal.comwisdomlib.org This is crucial in multi-omics studies where even minor variations can significantly impact data interpretation.
In metabolomics , which involves the comprehensive study of small molecules (metabolites) within a biological system, this compound can be employed to ensure the accurate measurement of buspirone and its metabolites. This is vital for understanding the drug's metabolic fate and its impact on various metabolic pathways. The use of a deuterated internal standard helps to correct for variability in sample extraction, derivatization, and instrument response, leading to more reliable data. nih.gov
Similarly, in quantitative proteomics , which focuses on the large-scale study of proteins, deuterated compounds are instrumental. While this compound is not directly used to quantify proteins, the principles of using deuterated standards are central to many quantitative proteomic workflows. researchgate.netnih.gov For instance, stable isotope labeling with amino acids in cell culture (SILAC) and other chemical labeling strategies often utilize deuterated reagents to differentiate between protein samples and enable accurate relative and absolute quantification. The precision afforded by these methods is paramount for identifying subtle changes in protein expression that may be associated with disease states or drug responses.
The integration of this compound in multi-omics research is summarized in the table below:
| Multi-Omics Field | Application of this compound | Key Advantages |
| Metabolomics | Internal standard for the quantification of buspirone and its metabolites. | - Corrects for matrix effects. - Improves accuracy and precision of quantification. - Enables reliable tracking of metabolic pathways. |
| Proteomics | (By principle) As a stable isotope-labeled standard for quantitative analysis. | - Reduces variability in mass spectrometry data. - Allows for accurate relative and absolute protein quantification. - Enhances the reliability of biomarker discovery. |
Application in Advanced Imaging Techniques
While this compound is not directly used in conventional imaging modalities like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), which require radioisotopes, the field of deuterium-based imaging is an emerging and powerful tool for metabolic research. This area, known as Deuterium (B1214612) Metabolic Imaging (DMI), utilizes the magnetic resonance properties of deuterium (²H) to trace metabolic pathways in vivo. nih.govnih.govyale.edu
DMI is a non-invasive technique that involves the administration of a deuterated substrate, such as [6,6’-²H₂]glucose, and subsequent imaging using Magnetic Resonance Spectroscopy (MRS) or Magnetic Resonance Imaging (MRI). researchgate.netismrm.org This allows researchers to visualize and quantify the uptake and conversion of the deuterated substrate into various metabolites in real-time and in three dimensions. nottingham.ac.ukox.ac.uk
The potential application of deuterated compounds like this compound in such advanced imaging techniques is an exciting prospect. Although currently focused on metabolic substrates, the principles of DMI could theoretically be extended to track the distribution and metabolism of deuterated drugs. This would offer a non-radioactive alternative to PET for studying drug pharmacokinetics and target engagement in the brain and other organs.
A key advantage of DMI is its ability to provide detailed information about downstream metabolism, which is not possible with techniques like ¹⁸FDG-PET that only measure glucose uptake. frontiersin.org This could be particularly valuable for understanding how drugs like buspirone are metabolized in different tissues and how this metabolism might be altered in disease states.
The following table outlines the principles and potential of deuterium in advanced imaging:
| Imaging Technique | Principle | Potential Application for Deuterated Compounds |
| Deuterium Metabolic Imaging (DMI) | Administration of a deuterated substrate followed by MRS/MRI to detect and map the distribution of the deuterated compound and its metabolites. | - Non-invasive, in vivo tracking of drug metabolism and distribution. - Assessment of drug target engagement. - Studying the effects of drugs on metabolic pathways. |
Development of Novel Deuterated Buspirone Analogs for Specific Research Objectives
The strategic replacement of hydrogen with deuterium in a drug molecule, a process known as "deuteration" or the "deuterium switch," has become a valuable strategy in drug discovery and development. wikipedia.orgresearchgate.net The primary goal is often to alter the drug's metabolic profile by leveraging the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond. bioscientia.de
This principle opens up the possibility of developing novel deuterated buspirone analogs with specific research objectives in mind. For instance, by selectively deuterating specific positions on the buspirone molecule that are known to be sites of metabolic breakdown, researchers could create analogs with altered pharmacokinetic properties. nih.govnih.gov
Potential research objectives for novel deuterated buspirone analogs could include:
Prolonging Half-Life: A deuterated analog with a slower rate of metabolism would have a longer half-life in the body. This could be advantageous for research studies requiring sustained drug exposure or for developing long-acting therapeutic formulations.
Altering Metabolite Profiles: Deuteration can shift the metabolic pathway of a drug, leading to the formation of different metabolites or altering the ratio of existing ones. This could be used to investigate the specific pharmacological activities of different buspirone metabolites.
Investigating Off-Target Effects: By creating analogs with modified metabolic profiles, researchers can better understand which metabolic pathways contribute to any observed off-target effects of the parent drug.
The development of such analogs would involve sophisticated synthetic chemistry and thorough preclinical evaluation to characterize their pharmacological and pharmacokinetic properties. While no specific novel deuterated buspirone analogs for these purposes are widely reported in the literature, the foundational principles of deuterated drug development suggest a promising future for this line of inquiry.
The table below summarizes the potential of developing novel deuterated buspirone analogs:
| Research Objective | Rationale for Deuteration | Potential Outcome |
| Prolonged Half-Life | Slowing the rate of metabolic clearance. | Sustained drug exposure for research or therapeutic applications. |
| Altered Metabolite Profile | Shifting metabolic pathways by blocking specific sites of metabolism. | Elucidation of the roles of specific metabolites in the drug's overall effect. |
| Investigation of Off-Target Effects | Modifying metabolism to identify pathways responsible for adverse effects. | Improved understanding of the drug's safety profile and mechanism of action. |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of Buspirone-d8 Hydrochloride in synthesized batches?
- Methodological Answer : Use a combination of infrared (IR) spectroscopy to verify functional groups (e.g., carbonyl and amine peaks) and high-performance liquid chromatography (HPLC) with reference standards to match retention times. Chloride ion testing via silver nitrate titration can confirm the hydrochloride moiety . For deuterium incorporation, mass spectrometry (LC-MS) is essential to detect the mass shift (+8 Da) caused by the eight deuterium atoms .
Q. What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 240 nm) is widely used for quantification in plasma or urine samples. For higher sensitivity, LC-MS/MS with deuterated internal standards (e.g., Buspirone-d8 itself) improves accuracy by minimizing matrix effects. Calibration curves should span 1–1000 ng/mL, validated per ICH guidelines .
Q. How should this compound be stored to ensure stability in long-term studies?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis and photodegradation. Monitor stability using accelerated testing (40°C/75% RH for 6 months) and assess degradation products (e.g., via HPLC peak purity). Impurities like 1,4-di(pyrimidin-2-yl)piperazine should not exceed 0.5% .
Advanced Research Questions
Q. What strategies are effective for tracking this compound metabolites in vivo?
- Methodological Answer : Employ LC-HRMS (high-resolution mass spectrometry) to distinguish metabolites like 1-(2-pyrimidinyl)piperazine (1-PP) and hydroxylated derivatives. Use stable isotope labeling (deuterium) to differentiate parent drug signals from endogenous compounds. Pharmacokinetic models should account for rapid first-pass metabolism .
Q. How can receptor-binding assays be designed to study Buspirone-d8's selectivity for serotonin (5-HT1A) versus dopamine receptors?
- Methodological Answer : Use radioligand displacement assays with [³H]-8-OH-DPAT (5-HT1A agonist) and [³H]-spiperone (D2 antagonist). Validate selectivity by comparing IC50 values in transfected cell lines (e.g., CHO-K1 expressing 5-HT1A vs. D2 receptors). Include buspirone (non-deuterated) as a control to assess isotopic effects .
Q. How should researchers resolve contradictory data on this compound purity from different analytical platforms?
- Methodological Answer : Cross-validate results using orthogonal methods:
- HPLC-UV : Quantify main peak purity (≥97.5%) .
- NMR : Confirm deuterium incorporation at butyl positions .
- Titrimetry : Verify chloride content (theoretical 8.4% w/w) .
Discrepancies often arise from solvent interference in UV assays or incomplete deuterium exchange in synthesis .
Q. What protocols are recommended for characterizing synthetic impurities in this compound?
- Methodological Answer : Use gradient HPLC with photodiode array detection (PDA) to separate impurities like 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (Related Compound L). Compare retention times and UV spectra against USP reference standards. For structural elucidation, isolate impurities via preparative chromatography and analyze with LC-QTOF-MS .
Q. How can researchers optimize analytical methods for this compound in complex biological matrices?
- Methodological Answer : For low-concentration detection (e.g., in cerebrospinal fluid), employ solid-phase extraction (SPE) with mixed-mode sorbents to remove lipids and proteins. Derivatization with dansyl chloride enhances LC-MS sensitivity. Validate recovery rates (≥85%) and precision (RSD <15%) across three concentration levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
